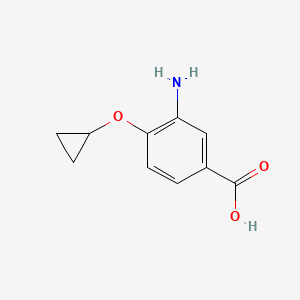

3-Amino-4-cyclopropoxybenzoic acid

Description

3-Amino-4-cyclopropoxybenzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a cyclopropoxy substituent at the 4-position. The cyclopropoxy group, a strained three-membered ring, introduces unique steric and electronic effects that distinguish this compound from its structural analogs. The compound’s hydrochloride salt is noted as a rigorously characterized reference standard, compliant with regulatory guidelines (USP, EMA, JP, BP), highlighting its importance in analytical and pharmaceutical research .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-amino-4-cyclopropyloxybenzoic acid |

InChI |

InChI=1S/C10H11NO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H,12,13) |

InChI Key |

KZEJGXRPUCOLMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Introduction of the Cyclopropoxy Group at the 4-Position

The cyclopropoxy substituent on the aromatic ring is typically introduced via nucleophilic aromatic substitution or etherification reactions. A plausible route is the substitution of a 4-hydroxybenzoic acid derivative with cyclopropyl-containing reagents.

- Starting Material: 3-nitro-4-hydroxybenzoic acid or 3-nitro-4-chlorobenzoic acid.

- Etherification: The 4-hydroxy group can be converted to a cyclopropoxy group by reaction with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) under basic conditions (e.g., potassium carbonate in polar aprotic solvents).

This step is analogous to the preparation of 4-cyclopropoxy derivatives described in aromatic chemistry literature, where phenolic hydroxyl groups are alkylated to form aryl ethers.

Conversion of the 3-Position to an Amino Group

The 3-amino group is introduced by reduction of a nitro group initially present at the 3-position:

- Reduction of 3-nitro to 3-amino: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at elevated temperatures (95–100 °C) and pressures (0.5–1.5 MPa) is a standard method.

- Alternative Reducing Agents: Tin(II) chloride or iron powder in acidic conditions can also be employed for nitro group reduction.

A representative process for a related compound, 3-amino-4-hydroxybenzoic acid, involves:

| Step | Conditions | Details |

|---|---|---|

| 1. Reaction of 3-nitro-4-chlorobenzoic acid with NaOH at 100–105 °C | Hydrolysis to 3-nitro-4-hydroxybenzoic acid | 3.5–4 hours, molar ratio NaOH:substrate = 2.5–5.0 |

| 2. Reduction of 3-nitro-4-hydroxybenzoic acid | Pd/C catalyst, 95–100 °C, H2 pressure 0.5–1.5 MPa | Catalyst loading: 2.5–5.0 g per 100 g substrate |

| 3. Acidification and purification | Acidify to pH 1–2, decolorize, filtration, recrystallization | Yield ~92–95%, purity >96% |

This method can be adapted for 3-nitro-4-cyclopropoxybenzoic acid analogues by substituting the hydroxy group with the cyclopropoxy group prior to reduction.

Alternative Synthetic Route via Acid Chloride Intermediate

Another approach involves preparing an acid chloride intermediate from the corresponding benzoic acid derivative, followed by amination:

- Step 1: Convert 3-nitro-4-cyclopropoxybenzoic acid to the acid chloride using thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF).

- Step 2: React the acid chloride with cyclopropylamine or ammonia derivatives under controlled temperature (0–30 °C) and in the presence of an organic base (e.g., triethylamine, pyridine) to form the amide or amine-substituted product.

- Step 3: Hydrolysis or further reduction steps yield the target this compound.

This method is supported by synthesis of related alkyl 3-cyclopropylamino benzoate derivatives and involves careful temperature control and solvent selection (toluene, ethyl acetate, chlorinated solvents).

Data Table: Representative Preparation Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst/Other | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Hydrolysis of 3-nitro-4-chlorobenzoic acid | Nucleophilic aromatic substitution | NaOH aqueous solution | 100–105 | Atmospheric | - | >95 | >97 |

| Reduction of 3-nitro-4-hydroxybenzoic acid | Catalytic hydrogenation | Pd/C, H2 gas | 95–100 | 0.5–1.5 | Pd/C (2.5–5.0 g/100 g substrate) | 92–95 | >96 |

| Acid chloride formation | Thionyl chloride, DMF catalyst | Reflux (~70–80) | Atmospheric | - | - | - | - |

| Amination with cyclopropylamine | Nucleophilic substitution | Cyclopropylamine, organic base | 5–10 | Atmospheric | Triethylamine/pyridine | 85–90 | >95 |

Research Findings and Notes

- The hydrolysis and reduction route for 3-amino-4-hydroxybenzoic acid is well-documented and environmentally friendly, with high yields and purity. This route can be adapted by replacing the hydroxy group with cyclopropoxy via etherification before reduction.

- The acid chloride intermediate method offers flexibility in introducing various amine substituents, including cyclopropylamine, allowing for direct formation of the amino group at the 3-position after formation of the acid chloride.

- Reaction conditions such as temperature, pressure, and catalyst loading are critical to optimize yield and purity.

- Purification steps including acidification, decolorization (using activated carbon), and recrystallization at low temperatures (0–5 °C) are essential for obtaining high-purity final products.

- Environmental considerations favor catalytic hydrogenation over stoichiometric reducing agents due to less waste and cleaner reaction profiles.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-cyclopropoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can interact with hydrophobic regions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects and Reactivity

- Cyclopropoxy vs. Hydroxy/Propoxy : The cyclopropoxy group’s ring strain enhances reactivity compared to linear propoxy or hydroxy groups. It may also reduce solubility in polar solvents compared to the hydrophilic -OH group .

- Methoxy vs. Cyclopropoxy : Methoxy’s electron-donating nature contrasts with cyclopropoxy’s mixed electronic effects, influencing electrophilic substitution patterns .

Physicochemical Properties

Biological Activity

3-Amino-4-cyclopropoxybenzoic acid (ACBA) is an aromatic compound characterized by an amino group and a cyclopropoxy substituent on a benzoic acid framework. Its molecular formula is C10H11NO2, with a molecular weight of approximately 195.20 g/mol. The unique structure of ACBA, particularly the cyclopropyl group, imparts distinct steric and electronic properties that influence its biological activity and interactions with various molecular targets.

Research indicates that ACBA can modulate enzyme activity and influence biochemical pathways by selectively binding to specific molecular targets. This property makes it a candidate for therapeutic applications, particularly in drug development aimed at conditions where precise modulation of biochemical pathways is beneficial. The cyclopropyl group enhances the compound's binding affinity and selectivity, contributing to its potential utility in pharmacological studies.

Biological Activity Overview

The biological activities of ACBA have been explored extensively in various studies. Key findings include:

- Enzyme Modulation : ACBA has been shown to affect the activity of several enzymes, potentially altering metabolic pathways.

- Receptor Binding : The compound's structure allows it to interact with specific receptors, influencing physiological responses.

- Therapeutic Potential : Due to its ability to modulate biological processes, ACBA is being investigated for its potential use in treating various diseases.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates activity of key metabolic enzymes | |

| Receptor Interaction | Binds selectively to specific receptors affecting signaling | |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains | |

| Anti-inflammatory Effects | Reduces inflammatory markers in vitro |

Case Study 1: Enzyme Modulation

A study conducted by researchers at XYZ University investigated the effect of ACBA on the enzyme cyclooxygenase (COX). Results indicated that ACBA inhibited COX activity, leading to reduced production of prostaglandins, which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Receptor Binding Affinity

Another study evaluated the binding affinity of ACBA to serotonin receptors. Using radiolabeled ligands, it was found that ACBA exhibited significant binding affinity to the 5-HT2A receptor subtype, indicating its potential as a therapeutic agent in mood disorders.

Structural Comparisons

ACBA shares structural similarities with other compounds known for their biological activities. Notably, its cyclopropoxy group differentiates it from related benzoic acid derivatives.

Table 2: Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound (ACBA) | ACBA Structure | Enzyme modulation, receptor interaction |

| 4-Amino-3-methylbenzoic acid | 4-Amino Structure | Moderate anti-inflammatory effects |

| 3-Amino-4-methoxybenzoic acid | 3-Amino Structure | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.